Boc-D-2-Pal-OH

Description

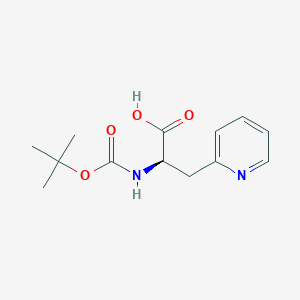

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMODKKCXWFNEIK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98266-32-1 | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Conformation of Boc-D-2-pyridylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-D-2-pyridylalanine (Boc-D-2-pyridylalanine) is a chiral amino acid derivative with significant applications in peptide synthesis and medicinal chemistry. Its unique structure, incorporating a Boc-protecting group and a 2-substituted pyridine (B92270) ring, imparts specific conformational properties that are crucial for its role as a building block in the design of novel therapeutics and peptidomimetics. This guide provides a comprehensive overview of the structural and conformational aspects of Boc-D-2-pyridylalanine, drawing upon available data for the compound and its close analogs. Due to the limited availability of specific experimental data for Boc-D-2-pyridylalanine in publicly accessible literature, this guide also presents data from structurally related compounds to infer its probable characteristics.

Introduction

Boc-D-2-pyridylalanine is a non-canonical amino acid that has garnered interest in the field of drug discovery. The presence of the pyridine ring introduces a rigid, aromatic, and potentially coordinating moiety into peptide backbones, which can influence secondary structure and interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group is a staple in peptide chemistry, facilitating stepwise peptide synthesis through its acid-lability. Understanding the three-dimensional structure and conformational flexibility of this building block is paramount for its effective utilization in rational drug design.

Chemical Structure and Physicochemical Properties

Boc-D-2-pyridylalanine is formally known as (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid. Its chemical structure consists of a D-alanine backbone where one of the β-hydrogens is replaced by a pyridin-2-yl group. The α-amino group is protected with a tert-butoxycarbonyl group.

Below is a 2D representation of the molecular structure of Boc-D-2-pyridylalanine.

Caption: 2D structure of Boc-D-2-pyridylalanine.

A summary of the key physicochemical properties of Boc-D-2-pyridylalanine is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 98266-32-1 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][3] |

| Molecular Weight | 266.29 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 145-152 °C | [1][3] |

| Storage Temperature | 2-8 °C | [3] |

Synthesis

Caption: General workflow for Boc-protection.

General Experimental Protocol for Boc Protection

The following is a generalized protocol based on the synthesis of a structurally similar compound, Boc-3-(3-pyridyl)-L-alanine.[4]

-

Dissolution: D-2-pyridylalanine is suspended in a mixture of an organic solvent (e.g., 1,4-dioxane) and water.

-

Basification: The mixture is cooled in an ice bath, and a base such as sodium bicarbonate or sodium hydroxide (B78521) is added to deprotonate the amino group, rendering it nucleophilic.

-

Addition of Boc Anhydride: A solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent is added dropwise to the stirred suspension.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Workup: The organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent (e.g., ethyl acetate) to remove unreacted Boc₂O. The aqueous layer is then acidified (e.g., with citric acid) to a pH of approximately 3.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified, typically by crystallization from a suitable solvent system, to yield pure Boc-D-2-pyridylalanine.

Structural Conformation

The conformational preferences of Boc-D-2-pyridylalanine are determined by the interplay of steric and electronic effects arising from the bulky Boc group, the aromatic pyridine ring, and the carboxylic acid moiety. The key rotatable bonds that define its conformation are the backbone dihedral angles φ (phi), ψ (psi), and ω (omega), as well as the side-chain dihedral angles χ₁ (chi1) and χ₂ (chi2).

Backbone Conformation

The conformation of the peptide backbone is largely dictated by the φ and ψ dihedral angles. The allowed values for these angles can be visualized on a Ramachandran plot. For a D-amino acid, the sterically allowed regions in the Ramachandran plot are generally in the upper right and lower right quadrants, corresponding to right-handed helical and extended sheet-like conformations, respectively.

Caption: Dihedral angles in a peptide backbone.

Side-Chain Conformation

The orientation of the 2-pyridyl side chain is described by the dihedral angles χ₁ (N-Cα-Cβ-Cγ) and χ₂ (Cα-Cβ-Cγ-N_pyridyl). The rotation around the Cα-Cβ bond (χ₁) is expected to favor staggered conformations to minimize steric hindrance with the backbone. The preferred rotamers are typically gauche(+) (g+), trans (t), and gauche(-) (g-). The relative energies of these rotamers will be influenced by potential interactions between the pyridine ring and the backbone amide and carbonyl groups.

Inferred Conformational Data

In the absence of a crystal structure for Boc-D-2-pyridylalanine, we can infer its likely conformational parameters from studies on other Boc-protected amino acids and peptides containing aromatic side chains. For instance, computational studies on similar dipeptides have shown that specific backbone and side-chain conformations are energetically favored.[6]

Table 2: Predicted Dihedral Angle Ranges for D-Amino Acids

| Dihedral Angle | Typical Range (°) for D-Amino Acids |

| φ (phi) | +40 to +80 (Right-handed helix) or +100 to +180 (Extended) |

| ψ (psi) | +40 to +80 (Right-handed helix) or -180 to -150 (Extended) |

| ω (omega) | ~180 (trans) |

| χ₁ (chi1) | -60 (g+), 180 (t), +60 (g-) |

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization and conformational analysis of Boc-D-2-pyridylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules. While a fully assigned spectrum for Boc-D-2-pyridylalanine is not available in the literature, the expected chemical shifts can be predicted based on the analysis of similar compounds.[7][8][9][10][11]

Table 3: Predicted ¹H NMR Chemical Shifts for Boc-D-2-pyridylalanine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Boc (9H) | ~1.4 | singlet |

| Cα-H | ~4.5 | multiplet |

| Cβ-H₂ | ~3.2-3.5 | multiplet |

| Pyridyl-H | ~7.2-8.5 | multiplet |

| N-H | ~5.0-6.0 | doublet |

| COOH | >10 | broad singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts for Boc-D-2-pyridylalanine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Boc (C(CH₃)₃) | ~28 |

| Boc (C(CH₃)₃) | ~80 |

| Cα | ~55 |

| Cβ | ~38 |

| Pyridyl-C | ~122-158 |

| Boc C=O | ~155 |

| COOH | ~175 |

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, C=O (from both the carbamate (B1207046) and carboxylic acid), and C-N bonds, as well as vibrations from the aromatic pyridine ring.

Table 5: Expected IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | 2500-3300 (broad) |

| N-H (Amide) | 3200-3400 |

| C-H (Aromatic/Aliphatic) | 2850-3100 |

| C=O (Carboxylic acid) | 1700-1725 |

| C=O (Boc group) | 1680-1700 |

| C=N, C=C (Pyridine) | 1400-1600 |

Applications in Drug Development

Boc-D-2-pyridylalanine serves as a valuable building block in the synthesis of peptidomimetics and other small molecules with therapeutic potential. It is used as an intermediate in the synthesis of heterocyclic amides that act as inhibitors of nitric oxide production.[1] The incorporation of this non-natural amino acid can lead to peptides with enhanced stability against enzymatic degradation, improved pharmacokinetic properties, and novel biological activities. The pyridine side chain can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, which can be exploited in the design of potent and selective inhibitors or receptor ligands.

Conclusion

Boc-D-2-pyridylalanine is a synthetically useful amino acid derivative with distinct structural features that make it an attractive component for peptide and medicinal chemistry. While specific experimental data on its crystal structure and detailed conformational analysis are sparse in the public domain, a comprehensive understanding of its likely structural and conformational properties can be inferred from the analysis of related compounds and general principles of stereochemistry. This guide provides a foundational understanding for researchers and scientists working with this compound, highlighting its key characteristics and potential applications in drug development. Further experimental and computational studies are warranted to fully elucidate the conformational landscape of Boc-D-2-pyridylalanine and to leverage its full potential in the design of next-generation therapeutics.

References

- 1. Cas 98266-32-1,BOC-D-2-PYRIDYLALANINE | lookchem [lookchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. BOC-D-2-PYRIDYLALANINE CAS#: 98266-32-1 [amp.chemicalbook.com]

- 4. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 6. Conformational analysis of short polar side-chain amino-acids through umbrella sampling and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid, a chiral amino acid derivative with significant potential in pharmaceutical development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its role as a key building block in the creation of complex bioactive molecules.

Chemical and Physical Properties

(R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid, also known as Boc-D-2-pyridylalanine, is a white to off-white powder.[1] Its chemical structure features a Boc-protected D-amino acid configuration and a pyridine (B92270) ring, which imparts specific reactivity and selectivity in chemical synthesis.[1]

| Property | Value | Reference |

| CAS Number | 98266-32-1 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| Melting Point | 145-152 °C | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 95% | [2] |

| Storage Temperature | 0-5°C | [1] |

Experimental Protocols

Synthesis of (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic Acid

A common method for the synthesis of the analogous (S)-isomer involves the protection of the amino group of 3-(3-pyridyl)-L-alanine with di-tert-butyl dicarbonate (B1257347). This procedure can be adapted for the synthesis of the (R)-isomer.

Materials:

-

(R)-2-amino-3-(pyridin-2-yl)propanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous potassium carbonate

-

Water

-

Ethyl acetate

-

Citric acid

-

Sodium chloride

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ether

Procedure:

-

To a stirred, ice-cooled suspension of (R)-2-amino-3-(pyridin-2-yl)propanoic acid in water, add anhydrous potassium carbonate.

-

Slowly add a solution of di-tert-butyl dicarbonate in 1,4-dioxane over a period of 10 minutes.

-

Allow the mixture to warm to room temperature and stir for 18 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

-

Extract the aqueous solution with ethyl acetate.

-

Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

-

Saturate the aqueous solution with solid sodium chloride and extract with ethyl acetate.

-

Combine the organic extracts, dry over MgSO₄, filter, and evaporate to a smaller volume under reduced pressure.

-

Cool the solution to 0°C to induce crystallization.

-

Collect the crystals by filtration, wash with ether, and dry to obtain the final product.

Caption: Simplified pathway of nitric oxide synthesis and its inhibition by 2-aminopyridine (B139424) derivatives.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it can be harmful or an irritant. [2]Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid is a chiral building block with significant utility in medicinal chemistry and drug development. Its established role as a precursor to nitric oxide synthase inhibitors highlights its potential for the creation of novel therapeutics for inflammatory diseases. The synthetic protocols and structural information provided in this guide are intended to support further research and development in this promising area.

References

An In-depth Technical Guide to Boc-D-2-Pal-OH (CAS Number 98266-32-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-2-Pal-OH, with the CAS number 98266-32-1, is a protected, non-proteinogenic amino acid derivative. Its structure incorporates a D-alanine backbone, a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, and a pyridin-2-yl moiety on the β-carbon. This unique combination of features makes it a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. The incorporation of this unnatural amino acid can impart unique structural and functional properties to peptides, such as enhanced metabolic stability, increased solubility, and modulated biological activity. This guide provides a comprehensive overview of the technical data, experimental protocols, and potential applications of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and use in synthetic protocols.

| Property | Value |

| CAS Number | 98266-32-1 |

| Molecular Formula | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 266.29 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 145-152 °C |

| Purity | Typically >98% (by HPLC) |

| Solubility | Soluble in organic solvents such as DMF, NMP, and DCM. |

| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place. |

| Synonyms | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-2-yl)propanoic acid, N-α-Boc-D-3-(2-pyridyl)alanine, Boc-D-2-pyridylalanine |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for the L-isomer in a suitable deuterated solvent.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.5 | d | Pyridyl H6 |

| ¹H | ~7.6 | t | Pyridyl H4 |

| ¹H | ~7.2 | d | Pyridyl H3 |

| ¹H | ~7.1 | t | Pyridyl H5 |

| ¹H | ~4.4 | m | α-CH |

| ¹H | ~3.3 | m | β-CH₂ |

| ¹H | ~1.4 | s | Boc (tert-butyl) |

| ¹³C | ~174 | Carboxyl C=O | |

| ¹³C | ~156 | Boc C=O | |

| ¹³C | ~150 | Pyridyl C2 | |

| ¹³C | ~149 | Pyridyl C6 | |

| ¹³C | ~137 | Pyridyl C4 | |

| ¹³C | ~124 | Pyridyl C3 | |

| ¹³C | ~122 | Pyridyl C5 | |

| ¹³C | ~80 | Boc quaternary C | |

| ¹³C | ~54 | α-C | |

| ¹³C | ~39 | β-C | |

| ¹³C | ~28 | Boc methyl C |

Note: Data is based on typical values for the L-isomer and may vary slightly depending on the solvent and experimental conditions.[1]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a standard technique for confirming the molecular weight of the compound.

| Ionization Mode | Calculated m/z | Observed m/z | Assignment |

| ESI+ | 267.13 | ~267.1 | [M+H]⁺ |

| ESI+ | 289.11 | ~289.1 | [M+Na]⁺ |

| ESI- | 265.11 | ~265.1 | [M-H]⁻ |

Note: Data is based on the expected values for the L-isomer.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (carbamate) |

| ~3000-2800 | C-H stretch (aliphatic and aromatic) |

| ~1710 | C=O stretch (carboxylic acid and carbamate) |

| ~1600, ~1480 | C=C and C=N stretch (pyridyl ring) |

| ~1520 | N-H bend (amide II) |

| ~1160 | C-O stretch (carbamate) |

Note: Data is based on typical values for similar Boc-protected amino acids and the L-isomer.[1]

Experimental Protocols: Incorporation into Peptides via Boc-SPPS

This compound is incorporated into a growing peptide chain using the Boc solid-phase peptide synthesis (SPPS) strategy. The following is a generalized protocol. Due to the potential steric hindrance from the pyridyl group, longer coupling times or the use of more potent coupling reagents may be necessary.

General Boc-SPPS Workflow

The synthesis cycle involves repetitive steps of deprotection, neutralization, and coupling.

Detailed Coupling Protocol for this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free amine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), OR

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Preparation:

-

Swell the resin-bound peptide in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Perform Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM (1 x 2 min, 1 x 20 min).

-

Wash the resin with DCM (3x) and DMF (3x).

-

Neutralize the resin with 10% DIEA in DCM (2 x 2 min).

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Amino Acid Activation and Coupling (HBTU Method):

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and vortex briefly to pre-activate for 1-2 minutes.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Note: Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.

-

Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue beads), continue coupling for an additional 1-2 hours or perform a second coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

-

Next Cycle:

-

The resin is now ready for the deprotection step of the next amino acid in the sequence.

-

Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

-

Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole).

-

Procedure:

-

Dry the peptide-resin thoroughly under vacuum.

-

In a specialized HF cleavage apparatus, treat the resin with anhydrous HF at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide with cold ether and dry under vacuum.

-

Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Applications in Drug Development

The incorporation of non-natural amino acids like 2-pyridyl-D-alanine is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides.

-

Enhanced Stability: The D-configuration of the amino acid provides resistance to proteolytic degradation by endogenous proteases, thereby increasing the in vivo half-life of the peptide.

-

Improved Physicochemical Properties: The pyridyl group, being a hydrophilic aromatic moiety, can improve the aqueous solubility and stability of peptides, which is often a challenge in peptide drug development.[2][3]

-

Modulation of Biological Activity: The unique electronic and steric properties of the pyridyl ring can influence the peptide's conformation and its interaction with biological targets such as receptors or enzymes. This can lead to altered binding affinity, selectivity, and functional activity. For instance, the incorporation of pyridylalanine has been shown to enhance the antiproliferative activity of certain peptides.

The following diagram illustrates the conceptual role of this compound in drug development, leading to a modified peptide with potentially enhanced therapeutic properties.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptides with potentially improved therapeutic properties. Its D-configuration offers proteolytic stability, while the pyridyl moiety can enhance solubility and modulate biological activity. Although its incorporation may require optimized coupling conditions due to potential steric hindrance, the use of modern coupling reagents in a standard Boc-SPPS workflow allows for its efficient inclusion into peptide sequences. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic and medicinal chemistry endeavors. Further investigation into the specific biological effects of peptides containing this residue is warranted to fully exploit its potential in creating next-generation peptide therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties and Application of Boc-D-2-pyridylalanine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of Boc-D-2-pyridylalanine, a crucial amino acid derivative in the fields of peptide synthesis and pharmaceutical development. The document details its physicochemical properties, with a focus on its molecular weight and the methodologies for its determination. Furthermore, it outlines its primary application as a building block in Solid-Phase Peptide Synthesis (SPPS) and presents a generalized experimental protocol for its characterization by mass spectrometry.

Physicochemical Properties of Boc-D-2-pyridylalanine

Boc-D-2-pyridylalanine, systematically named (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pyridinepropanoic Acid, is a chiral amino acid derivative.[1] It incorporates a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of D-alanine, which is substituted with a pyridyl moiety. This structure makes it a valuable intermediate for synthesizing complex organic molecules and bioactive peptides.[1][2] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 98266-32-1 | [1][2][3][][5] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][2][3][] |

| Molecular Weight | 266.29 g/mol | [1][][5] |

| Monoisotopic Mass | 266.126657 g/mol | N/A |

| Appearance | White to off-white powder/solid | [1][2][] |

| Melting Point | 145-152 °C | [1][][5] |

| Boiling Point | 436.9 °C at 760 mmHg | [1] |

| Purity | ≥ 99% (by HPLC) | [2] |

| Storage Temperature | 0-8 °C, Sealed in dry conditions | [1][2][] |

Determination of Molecular Weight: A Generalized Experimental Protocol

The molecular weight of a small organic molecule like Boc-D-2-pyridylalanine is most accurately determined using mass spectrometry.[6][7] This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing both the molecular weight and structural information.[6][8] While a specific experimental record for this compound is not publicly detailed, the following protocol outlines a standard methodology applicable for its analysis.

Objective: To accurately determine the molecular mass of Boc-D-2-pyridylalanine using High-Resolution Mass Spectrometry (HRMS).

2.1. Materials and Reagents

-

Sample: Boc-D-2-pyridylalanine

-

Solvents: HPLC-grade methanol (B129727) or acetonitrile (B52724), deionized water

-

Acid Modifier (Optional): 0.1% Formic acid (for promoting ionization in positive ion mode)

-

Calibration Standard: A suitable reference compound with known m/z values covering the mass range of interest.

2.2. Instrumentation

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.[8] ESI is a soft ionization technique suitable for polar, medium-sized molecules, preventing significant fragmentation.[9]

2.3. Experimental Procedure

2.3.1. Sample Preparation

-

Prepare a stock solution of Boc-D-2-pyridylalanine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol).

-

From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) using a mixture of acetonitrile and water (e.g., 50:50 v/v), often with 0.1% formic acid to aid in protonation ([M+H]⁺).

2.3.2. Instrument Calibration

-

Calibrate the mass spectrometer according to the manufacturer's guidelines.

-

Use an appropriate external or internal calibration standard ("lock mass").[10] Internal calibration, where a known reference compound is introduced simultaneously with the analyte, is often preferred as it corrects for instrumental drift in real-time.[10]

2.3.3. Data Acquisition

-

Set the ESI source to operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Infuse the prepared sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500) to ensure detection of the molecular ion. The expected m/z for the protonated molecule would be approximately 267.13.

2.4. Data Analysis

-

Process the acquired spectrum using the instrument's software.

-

Identify the peak corresponding to the molecular ion. For Boc-D-2-pyridylalanine (C₁₃H₁₈N₂O₄), the expected monoisotopic mass is 266.1267 Da. In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺, with an expected m/z of 267.1345.

-

The high-resolution instrument allows for the determination of the accurate mass to within a few parts per million (ppm), which can be used to confirm the elemental composition.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-2-pyridylalanine is primarily used as a specialized building block in SPPS. The Boc group serves to reversibly protect the α-amino group of the alanine (B10760859) derivative, preventing it from participating in unwanted reactions during peptide chain elongation.[1] The general workflow, known as the Boc-SPPS strategy, is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.[1][3]

The key steps in a single cycle of Boc-SPPS for incorporating an amino acid like Boc-D-2-pyridylalanine are illustrated in the diagram below.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 5. biotage.com [biotage.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 9. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

Technical Guide: Physicochemical Properties of Boc-D-2-Pal-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of N-tert-Butoxycarbonyl-D-2-pyridylalanine, commonly referred to as Boc-D-2-Pal-OH. This non-proteinogenic amino acid is a critical building block in contemporary peptide synthesis and drug discovery, valued for its capacity to introduce a pyridyl moiety, which can confer unique structural and functional characteristics to novel therapeutic peptides.

Core Physicochemical Data

The melting and boiling points are crucial physical constants for the identification and purity assessment of a substance. The data for this compound are summarized below.

| Property | Value | Source(s) |

| Melting Point | 140-146 °C | [1] |

| 145-152 °C | [2][3] | |

| Boiling Point | 436.9 °C at 760 mmHg | [2] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][2][4] |

| Molecular Weight | 266.29 g/mol | [2][4] |

| CAS Number | 98266-32-1 | [1][2][3] |

| Appearance | White powder | [1] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[1][5]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in the heating block of a melting point apparatus or immersed in an oil bath (Thiele tube).

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted.

-

-

Melting Point Range: The melting point is reported as the range between T₁ and T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).[6] A broad melting range often indicates the presence of impurities.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Fusion tube or small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block or oil bath)

-

Clamps and stand

Procedure:

-

Sample Preparation: A small amount of the liquid organic compound is placed into a fusion tube. Since this compound is a solid at room temperature, it would first need to be melted or dissolved in a suitable high-boiling solvent if this method were to be adapted. However, the reported boiling point suggests it is determined under specific conditions (760 mmHg) likely using distillation or other advanced methods due to the high temperature. The following is a general protocol for liquids.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid within the fusion tube.[2][7]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then heated in an aluminum block or oil bath.[4][7]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[3]

-

Data Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3]

Logical Workflow: this compound in Solid-Phase Peptide Synthesis

This compound is a key reagent in Boc-chemistry for solid-phase peptide synthesis (SPPS). This process allows for the stepwise construction of a peptide chain while it is anchored to an insoluble resin support. The diagram below illustrates the fundamental cycle of incorporating an amino acid like this compound into a growing peptide chain.

Caption: A simplified workflow for Boc solid-phase peptide synthesis (SPPS).

This workflow demonstrates the iterative nature of SPPS. The cycle begins with the removal of the acid-labile Boc protecting group from the N-terminus of the resin-bound peptide. Following neutralization, the next Boc-protected amino acid, in this case, this compound, is activated and coupled to the newly exposed amine. A wash step removes excess reagents, and the elongated peptide is ready for the next cycle. This process is repeated until the desired peptide sequence is assembled.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. byjus.com [byjus.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

Solubility of Boc-D-2-Pal-OH in DMF and DCM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of N-tert-butyloxycarbonyl-D-2-pyridylalanine (Boc-D-2-Pal-OH), a key building block in peptide synthesis, within two commonly used organic solvents: dimethylformamide (DMF) and dichloromethane (B109758) (DCM). Understanding the solubility of this protected amino acid is critical for the optimization of coupling reactions, purification processes, and overall efficiency in solid-phase peptide synthesis (SPPS). This document outlines the available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Topic: Solubility Profile of this compound

Generally, protected amino acids exhibit good solubility in polar aprotic solvents like DMF.[1] DCM is also a common solvent for peptide synthesis, known to dissolve many Boc-protected amino acids.[2] For a closely related compound, Fmoc-3-(2'-pyridyl)-D-alanine, it is reported to be soluble in both DMF and DCM.[3] Based on these observations, a qualitative solubility profile for this compound can be summarized.

Data Presentation: Qualitative Solubility of this compound

| Solvent | Chemical Structure | Type | Expected Qualitative Solubility of this compound | Rationale & Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble to Highly Soluble | DMF is a powerful solvent for many protected amino acids and is a standard choice in peptide synthesis.[1][2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Soluble | DCM is frequently used in Boc-based SPPS and is known to dissolve a wide range of Boc-protected amino acids.[2][4] |

Experimental Protocols: Determining Equilibrium Solubility

For researchers requiring precise quantitative solubility data, the equilibrium shake-flask method is a widely accepted and reliable technique.[4] The following protocol provides a detailed methodology for determining the solubility of this compound in DMF and DCM.

Objective: To determine the equilibrium solubility of this compound in DMF and DCM at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound

-

Anhydrous DMF

-

Anhydrous DCM

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials, each containing a known volume of either DMF or DCM. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[4]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time may need to be determined empirically.[4]

-

-

Sample Processing:

-

After the equilibration period, cease agitation and allow the vials to stand, permitting the excess solid to settle.

-

To further separate the undissolved solid, centrifuge the vials at a high speed.[4]

-

Carefully withdraw a clear aliquot of the supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.[4]

-

-

Sample Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC's analytical method.[4]

-

Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the dissolved this compound.

-

-

Quantification and Calculation:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.[4]

-

Calculate the original solubility in the solvent (in mg/mL or mol/L) by accounting for the dilution factor.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Boc-D-2-Pal-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for N-tert-butoxycarbonyl-D-2-pyridylalanine (Boc-D-2-Pal-OH). Due to the limited availability of published, experimentally verified spectral data for this specific compound, this guide presents predicted chemical shifts based on the analysis of structurally similar molecules. It also outlines a detailed experimental protocol for acquiring high-quality NMR spectra.

Molecular Structure and Atom Numbering

The chemical structure of this compound is presented below, with atoms numbered for the unambiguous assignment of NMR signals. This numbering scheme is used in the data tables that follow.

An In-depth Technical Guide to Boc-D-2-Pal-OH: A Non-Canonical Amino Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide chemistry, non-canonical amino acids (ncAAs) are pivotal in the development of novel therapeutics with enhanced pharmacological profiles. Among these, Boc-D-2-Pal-OH, a Boc-protected form of D-2-pyridylalanine, stands out as a valuable building block. Its incorporation into peptide sequences can significantly influence their stability, conformation, and receptor binding affinity, offering a strategic advantage in the design of potent and selective peptide-based drugs. This technical guide provides a comprehensive overview of this compound, including its synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its impact on biological activity, with a focus on G protein-coupled receptor (GPCR) modulation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |

| Molecular Weight | 266.3 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 140-146 °C | [1] |

| Optical Rotation | [a]D20 = +17 ± 2º (c=1 in MeOH) | [1] |

| CAS Number | 98266-32-1 | [1] |

Synthesis and Incorporation into Peptides

The synthesis of peptides containing this compound is typically achieved through Boc-based Solid-Phase Peptide Synthesis (SPPS). The following sections detail a general experimental protocol for its incorporation.

Experimental Protocol: Boc-SPPS of a Peptide Containing this compound

This protocol outlines the manual synthesis of a peptide on a resin support.

1. Resin Selection and Swelling:

-

Choose a suitable resin for Boc-SPPS, such as Merrifield, PAM, or MBHA resin.

-

Swell the resin in dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.[2]

2. Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

-

Filter and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[3][4]

-

Wash the resin with DCM (3x) and isopropanol (B130326) (IPA) (2x).[4]

3. Neutralization:

-

Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[3]

-

Wash the resin with DCM (3x).

4. Coupling of this compound:

-

Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-Dimethylformamide (DMF). Add DIEA (6 equivalents) to the mixture and vortex for 1-2 minutes.[5]

-

Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[5] Due to potential steric hindrance from the pyridyl group, longer coupling times or a double coupling may be necessary to ensure complete reaction.

-

Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. A negative test (no color change) indicates successful coupling.[2]

5. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF) for 30 minutes.

6. Repetition:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Boc group is removed, wash the resin thoroughly with DCM and dry under vacuum.

-

Treat the dried peptide-resin with a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v).[6] For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) can be used.[7] The cleavage reaction is typically carried out for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Centrifuge to pellet the crude peptide and wash with cold ether.

-

Dry the crude peptide under vacuum.

Experimental Workflow for Boc-SPPS

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Purification and Characterization

Purification: Crude peptides containing this compound are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[5][8]

-

Column: A C18 column is commonly used.[9]

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is a standard mobile phase.[9]

-

Detection: Peptides are detected by UV absorbance at 214 nm or 220 nm.[9]

Characterization: The identity and purity of the synthesized peptide are confirmed by analytical techniques.

-

Analytical RP-HPLC: To determine the purity of the final product.[4][10]

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common methods.[4][9] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of this compound.[11]

Quantitative Data

The incorporation of this compound can influence the overall yield and purity of the synthesized peptide. While yields are sequence-dependent, a study on the synthesis of a linear hexapeptide containing D-2-pyridylalanine reported the following data:

| Parameter | Value | Reference |

| Yield | 19.7% | [6] |

| Purity | 100% | [6] |

Biological Activity and Applications in Drug Discovery

The incorporation of D-amino acids, such as D-2-pyridylalanine, is a well-established strategy to enhance the metabolic stability of peptides by making them resistant to enzymatic degradation.[12] The pyridyl group itself can introduce new binding interactions with target receptors, potentially increasing affinity and selectivity.

Modulation of G Protein-Coupled Receptors (GPCRs)

Peptides containing pyridylalanine have been shown to act as agonists or antagonists for various GPCRs. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, leading to specific interactions within the receptor's binding pocket.

General GPCR Signaling Pathway

The following diagram illustrates a general Gs-coupled GPCR signaling pathway that can be modulated by a peptide agonist.

Caption: A generalized Gs-coupled GPCR signaling pathway.

Conclusion

This compound is a valuable non-canonical amino acid for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its successful incorporation using Boc-SPPS, while requiring careful optimization of coupling conditions, can lead to peptides with increased metabolic stability and altered receptor binding profiles. This makes this compound a key tool for researchers and drug development professionals aiming to design next-generation peptide therapeutics, particularly those targeting GPCRs. Further investigation into the specific biological activities of peptides containing this unique building block is warranted to fully explore its therapeutic potential.

References

- 1. peptide.com [peptide.com]

- 2. academic.oup.com [academic.oup.com]

- 3. chempep.com [chempep.com]

- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative evaluation of peptide-extraction methods by HPLC-triple-quad MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 10. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

- 12. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Pyridyl Group in Boc-D-2-Pal-OH Peptide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide science and drug discovery, the incorporation of non-canonical amino acids is a key strategy for modulating peptide structure, stability, and biological activity. Among these, Boc-D-2-Pal-OH, or N-α-(tert-Butoxycarbonyl)-D-3-(2-pyridyl)-alanine, stands out due to the unique properties conferred by its pyridyl group. This technical guide provides an in-depth analysis of the role of the pyridyl moiety in mediating peptide interactions, supported by a review of relevant experimental data and methodologies. While specific quantitative data for peptides containing exclusively this compound is limited in publicly available literature, this guide extrapolates from studies on closely related pyridyl-containing peptides to offer a comprehensive understanding of its functional significance.

The 2-pyridylalanine residue introduces a heterocyclic aromatic side chain that can engage in a variety of non-covalent interactions, significantly influencing peptide conformation and its affinity for biological targets. These interactions include hydrogen bonding, metal coordination, and π-π stacking, each of which can be leveraged in the rational design of peptide-based therapeutics.

The Multifaceted Role of the Pyridyl Group in Peptide Interactions

The nitrogen atom within the pyridyl ring and the aromatic system itself are the key features that govern the interaction profile of this compound within a peptide sequence.

Hydrogen Bonding

The lone pair of electrons on the nitrogen atom of the pyridyl group allows it to act as a hydrogen bond acceptor. This can lead to the formation of intramolecular hydrogen bonds with nearby amide protons of the peptide backbone. Such interactions can significantly restrict the conformational flexibility of the peptide, favoring specific secondary structures like β-turns.[1][2] This conformational constraint can be crucial for pre-organizing the peptide into a bioactive conformation, thereby enhancing its binding affinity to a target receptor.

Metal Ion Coordination

The pyridyl group is an effective ligand for various metal ions, including but not limited to Cu(II), Ni(II), Zn(II), and Co(II).[3][4][5] The nitrogen atom can coordinate with these metal ions, leading to the formation of stable metallopeptide complexes. This property is of significant interest in the development of catalysts, sensors, and therapeutic agents where metal binding is integral to function. The coordination geometry and stability of these complexes are influenced by the peptide sequence and the nature of the metal ion.[3][5]

π-π Stacking Interactions

The aromatic nature of the pyridyl ring enables it to participate in π-π stacking interactions with other aromatic residues within the peptide or at the binding site of a biological target. These interactions, which can be either face-to-face or edge-to-face, contribute to the overall stability of the peptide's folded structure and its binding energy to a receptor. The strength of these interactions is dependent on the relative orientation and electronic properties of the interacting aromatic rings.

Quantitative Analysis of Pyridyl Group Interactions

| Interaction Type | Peptide/System | Method | Quantitative Data | Reference(s) |

| DNA Binding | pyridine-2-carboxamidonetropsin with 5'-TGTCA-3' DNA | MPE-Fe(II) footprint titration | Binding Affinity (Ka): 2.7 x 105 M-1 | |

| Metal Ion Coordination | Helical peptide with CoCl2 | UV/vis, CD, Raman, 1H NMR | Binding Constant (K): 3.6 (±0.7) × 102 M−1 | [6] |

| Peptide-Membrane Interaction | Influenza hemagglutinin fusion peptide analogues with small unilamellar vesicles | Titration Calorimetry | ΔG: -7.6 kcal/mol; ΔH: -16.5 kcal/mol; TΔS: -8.9 kcal/mol | [7] |

| Protein-Peptide Interaction | Alanine-substituted PMI peptide with MDM2 | Competition assay using BLI | Dissociation Constant (KD): 0.7 ± 0.5 nM | [8] |

Note: The data presented are for peptides containing pyridyl or other aromatic groups and are intended to be illustrative of the types of quantitative measurements performed.

Experimental Protocols

The study of peptides containing this compound involves a range of standard and specialized experimental techniques. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound is typically achieved using Boc-based solid-phase peptide synthesis (SPPS).

Protocol:

-

Resin Selection and Swelling: A suitable resin, such as a Merrifield or PAM resin, is chosen based on the desired C-terminal functionality. The resin is swelled in an appropriate solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).[9]

-

First Amino Acid Coupling: The C-terminal amino acid is coupled to the resin.

-

Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM (typically 50%).[10]

-

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as diisopropylethylamine (DIEA) in DCM.[10]

-

Coupling: The next Boc-protected amino acid (e.g., this compound) is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.[10]

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Steps 3-6 are repeated for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

-

Characterization: The purified peptide is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.

Protocol:

-

Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM. The pH is adjusted as required.

-

1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and obtain initial information about the chemical environment of the protons.

-

2D NMR Experiments: A suite of two-dimensional NMR experiments is performed to assign proton and carbon resonances and to obtain structural restraints.[11][12]

-

TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.[12]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances (typically < 5 Å), which are crucial for determining the peptide's conformation.[12][13]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, aiding in resonance assignment.[12]

-

-

Data Processing and Analysis: The NMR data is processed using specialized software. Resonance assignments are made by analyzing the connectivity patterns in the 2D spectra.

-

Structure Calculation: The distance restraints obtained from NOESY/ROESY spectra, along with any dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, CNS) to generate an ensemble of 3D structures consistent with the NMR data.[13]

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography can provide an atomic-resolution structure of a peptide in the solid state.

Protocol:

-

Crystallization Screening: The purified peptide is subjected to a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves varying parameters such as pH, temperature, precipitant type, and concentration.[14][15]

-

Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting single crystals.

-

Data Collection: A suitable crystal is mounted and cryo-cooled. X-ray diffraction data is collected using a synchrotron or a home-source X-ray diffractometer.[15]

-

Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

-

Structure Solution and Refinement: The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or direct methods. An initial model of the peptide is built into the electron density map and refined to improve the fit with the experimental data.

-

Structure Validation and Deposition: The final structure is validated for its geometric quality and deposited in a public database like the Protein Data Bank (PDB).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational landscape of peptides.

Protocol:

-

System Setup: An initial 3D structure of the peptide (from NMR, crystallography, or modeling) is placed in a simulation box. The box is solvated with an explicit water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.

-

Parameterization: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions. Parameters for the non-canonical this compound residue may need to be generated if they are not already present in the force field.[16][17]

-

Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. The system is then gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to reach a stable state.

-

Production Run: A long MD simulation (nanoseconds to microseconds) is performed to sample the conformational space of the peptide.

-

Trajectory Analysis: The resulting trajectory is analyzed to study various properties, including:

-

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess structural stability and flexibility.

-

Secondary structure evolution over time.

-

Hydrogen bond analysis.

-

Principal Component Analysis (PCA) to identify dominant motions.

-

Calculation of binding free energies (e.g., using MM/PBSA or MM/GBSA) if the peptide is in complex with a receptor.

-

Visualizing Peptide Interactions and Workflows

Logical Relationship of Pyridyl Group Interactions

Caption: Interactions of the pyridyl group influencing peptide properties.

Experimental Workflow for Peptide Structural Analysis

Caption: Workflow for determining peptide structure and dynamics.

Signaling Pathways

While the pyridyl group has the potential to influence interactions with a variety of biological targets, specific signaling pathways where this compound plays a definitive role are not well-documented in the current literature. However, peptides containing modified amino acids are frequently employed to modulate the activity of G protein-coupled receptors (GPCRs). The conformational constraints and additional interaction capabilities provided by the pyridyl group could be exploited to design potent and selective ligands for GPCRs involved in various physiological processes, such as neurotransmission, hormonal regulation, and immune responses.[18][19][20][21][22] The ability of the pyridyl group to interact with specific residues in the ligand-binding pocket of a GPCR could lead to enhanced affinity and efficacy.

Conclusion

The pyridyl group of this compound is a versatile functional moiety that can significantly impact the structure, dynamics, and interaction profile of a peptide. Through its ability to participate in hydrogen bonding, metal ion coordination, and π-π stacking, it offers a powerful tool for the rational design of peptides with tailored properties. While a more extensive body of quantitative data on peptides specifically incorporating this compound is needed to fully elucidate its potential, the principles outlined in this guide, derived from studies on analogous systems, provide a solid foundation for researchers in the field. The detailed experimental protocols serve as a practical starting point for the synthesis and characterization of these promising molecules, paving the way for their application in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cationic Peptides and Their Cu(II) and Ni(II) Complexes: Coordination and Biological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide-Based Materials That Exploit Metal Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamics of fusion peptide-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binary combinatorial scanning reveals potent poly-alanine-substituted inhibitors of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. rsc.org [rsc.org]

- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations [mdpi.com]

- 13. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 17. researchgate.net [researchgate.net]

- 18. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Capturing Peptide–GPCR Interactions and Their Dynamics | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of Pyridyl-Containing Amino Acids in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a burgeoning field in drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids is a key strategy in the design of potent and selective peptidomimetics. Among these, pyridyl-containing amino acids have emerged as particularly valuable building blocks. The pyridine (B92270) ring, a bioisostere of the phenyl group, introduces unique electronic properties, hydrogen bonding capabilities, and potential for metal chelation, which can significantly enhance the pharmacological profile of a peptide.[1] This guide provides a comprehensive overview of the applications of pyridyl-containing amino acids in peptidomimetics, with a focus on their synthesis, impact on biological activity, and the experimental methodologies used for their evaluation.

Core Concepts: The Role of the Pyridine Moiety

The strategic incorporation of a pyridine ring into an amino acid side chain can confer several advantageous properties to a peptidomimetic:

-

Enhanced Solubility: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving the aqueous solubility of otherwise hydrophobic peptides. This is a critical factor for drug formulation and administration.

-

Modulation of Receptor Binding: The distinct electronic distribution and potential for hydrogen bonding of the pyridine ring can alter the binding affinity and selectivity of a peptidomimetic for its biological target.[1]

-

Improved Metabolic Stability: The pyridine ring is generally more resistant to enzymatic degradation compared to the phenyl ring of natural aromatic amino acids, leading to an extended in vivo half-life.

-

Introduction of Novel Functionalities: The pyridine nitrogen can be protonated, alkylated, or used to coordinate metal ions, opening up possibilities for creating pH-sensitive probes, catalysts, or imaging agents.

Data Presentation: Biological Activity of Pyridyl-Containing Peptidomimetics

The incorporation of pyridyl-containing amino acids has led to the development of peptidomimetics with potent and diverse biological activities. The following tables summarize key quantitative data from various studies.

Table 1: Enzyme Inhibition by Pyridyl-Containing Peptidomimetics

| Peptidomimetic/Inhibitor | Target Enzyme | Amino Acid | IC50 / Ki | Reference |

| Metalloproteinase Inhibitor | Gelatinase B (MMP-9) | L-pyridylalanine | Not specified, but effective in vivo | [2] |

| Pyridyl Aminothiazole | Checkpoint Kinase 1 (Chk1) | Not applicable (small molecule) | Low picomolar | [3] |

| Pyridin-2-yl Urea Inhibitor | ASK1 Kinase | Not applicable (small molecule) | 1.55 ± 0.27 nM (IC50) | [4] |

| Renin Inhibitor (S 2864) | Human Renin | (2S,3R,4S)-2-amino-1-cyclohexyl-3,4-dihydroxy-6-(2-pyridyl)hexane | 0.38 nM (IC50) | [5] |

Table 2: Receptor Binding Affinity of Pyridyl-Containing Peptidomimetics

| Peptidomimetic | Target Receptor | Pyridyl Amino Acid Isomer | KD / IC50 | Reference |

| DOTA-[l2Pal³]-LM3 | Somatostatin (B550006) Receptor 2 (SST2) | 2-pyridylalanine | 0.18 ± 0.02 nM (KD) | [6] |

| DOTA-[3Pal³]-LM3 | Somatostatin Receptor 2 (SST2) | 3-pyridylalanine | 0.15 ± 0.01 nM (KD) | [6] |

| DOTA-[4Pal³]-LM3 | Somatostatin Receptor 2 (SST2) | 4-pyridylalanine | 0.11 ± 0.01 nM (KD) | [6] |

| natLu-DOTA-[l2Pal³]-LM3 | Somatostatin Receptor 2 (SST2) | 2-pyridylalanine | 2.5-fold higher than LM3 | [6] |

| natLu-DOTA-[3Pal³]-LM3 | Somatostatin Receptor 2 (SST2) | 3-pyridylalanine | 2.5-fold higher than LM3 | [6] |

| GPR39 Agonist (Compound 3) | GPR39 | Not applicable (small molecule) | ≤ 1 nM (EC50) | [7] |

| MIF-1 Peptidomimetic (6b) | Dopamine D2 Receptor (D2R) | Picolinic acid (scaffold) | 0.33 ± 0.21 µM (EC50) | [8] |

Experimental Protocols

Synthesis of Fmoc-L-3-Pyridylalanine

General Steps:

-

Dissolution: L-3-pyridylalanine is dissolved in a suitable solvent, typically a mixture of an organic solvent (e.g., dioxane or acetone) and water.

-

Basification: A base, such as sodium carbonate or sodium bicarbonate, is added to the solution to deprotonate the amino group of the amino acid.

-

Addition of Fmoc-Cl or Fmoc-OSu: A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an organic solvent is added dropwise to the amino acid solution with vigorous stirring. The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the reaction mixture is typically acidified to a pH of around 2-3 with a dilute acid (e.g., HCl).

-

Extraction: The product is extracted into an organic solvent such as ethyl acetate.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield pure Fmoc-L-3-pyridylalanine.

Solid-Phase Peptide Synthesis (SPPS) of a Pyridyl-Alanine Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a pyridyl-alanine residue using Fmoc chemistry on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-L-3-pyridylalanine)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treating it with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes). The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling:

-

The Fmoc-protected amino acid (e.g., Fmoc-L-3-pyridylalanine) (3 equivalents) is pre-activated in a separate vial with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

DIPEA (6 equivalents) is added to the activation mixture.

-

The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for a specified time (e.g., 1-2 hours) to allow for complete coupling.

-

The resin is then washed thoroughly with DMF.

-

-

Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed with ether. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10]

Characterization of the Purified Peptide

-

Mass Spectrometry: The molecular weight of the purified peptide is confirmed using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

NMR Spectroscopy: The structure and purity of the peptide can be further characterized by nuclear magnetic resonance (NMR) spectroscopy.[11][12][13][14][15]

Mandatory Visualizations

General Structure of a Pyridyl-Containing Amino Acid

Caption: General structure of a pyridyl-containing amino acid.

Incorporation into a Peptide Backbone

Caption: Incorporation of a pyridyl-alanine into a peptide chain.

Potential Interaction with a Target Protein

Caption: Potential binding modes of a pyridyl-peptidomimetic.

Workflow for Synthesis and Evaluation

Caption: Workflow for pyridyl-peptidomimetic development.

Example Signaling Pathway Modulation: Inhibition of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in diseases like cancer.[16][17] Peptidomimetics containing pyridyl-amino acids can be designed to inhibit key protein-protein interactions within this cascade.[5][18]

Caption: Inhibition of the MAPK pathway by a pyridyl-peptidomimetic.

Conclusion